2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide is a synthetic compound known for its complex structure and potential applications across various fields of scientific research. This compound is characterized by its pyrimidoindole core and various functional groups that confer its unique chemical properties.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c28-21-11-12-23-22(15-21)25-26(27(34)31(18-30-25)16-20-9-5-2-6-10-20)32(23)17-24(33)29-14-13-19-7-3-1-4-8-19/h1-12,15,18H,13-14,16-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWQBNDIKOMHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide, several steps are generally involved:
Preparation of the pyrimidoindole core: This involves the condensation of appropriate substituted benzyl compounds with fluorinated indole derivatives.
Formation of the N-phenethylacetamide: This is typically achieved by amidation reactions, where phenethylamine reacts with the acetamide precursor.
Industrial Production Methods
Industrial production might involve optimization of these synthetic routes for higher yield and purity, including:
Use of catalysts: Catalysts such as palladium or platinum complexes might be employed to increase reaction efficiency.
Optimized reaction conditions: Controlled temperatures, pressures, and pH levels to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, typically forming additional ketone or aldehyde functionalities.
Reduction: Reduction can convert the oxo groups into hydroxyl groups.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed from These Reactions
Oxidation: Formation of difunctionalized compounds with increased carbon-oxygen bonds.
Reduction: Formation of alcohol derivatives.
Substitution: Substituted fluorine atoms with corresponding nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: Utilized as a catalyst in various organic reactions due to its robust structure and reactive sites.
Biology
Enzyme Inhibition: Studied as a potential inhibitor for enzymes due to its binding capability with active sites.
Medicine
Drug Development: Investigated for its pharmacological properties, potentially serving as a lead compound in the development of new medications.
Industry
Material Science: Applied in the development of novel materials with specific physical or chemical properties.
Mechanism of Action
Molecular Targets and Pathways Involved
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The detailed mechanism might involve:
Binding to Active Sites: The compound forms strong interactions with the active sites of target molecules.
Pathway Modulation: It can modulate biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
This compound stands out due to its unique fluorinated pyrimidoindole core, which is less common in related compounds.
Similar Compounds: Other pyrimidoindole derivatives, benzylated indoles, and fluorinated acetamides.
Uniqueness: The specific combination of fluorination, benzylation, and amidation confers distinct chemical properties, making it a subject of interest in various research fields.
Biological Activity
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide is a complex organic compound belonging to the indole derivative class. Its unique structure, characterized by a pyrimidoindole core and various functional groups, positions it as a subject of interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C26H24FN4O
- Molecular Weight : Approximately 474.49 g/mol
- Structural Characteristics : The presence of a fluorine atom and a benzyl moiety enhances its chemical reactivity and biological activity.
Biological Activities
Research indicates that 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide exhibits a range of biological activities, including:
Antiviral Activity
In studies evaluating the compound's effectiveness against viral infections, it has shown significant inhibitory effects on RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The compound's mechanism involves binding to specific sites on the enzyme, thus hindering viral replication.
Antimicrobial Activity
The compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro assays revealed that it possesses Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the indole core is often associated with anticancer properties, making this compound a candidate for further investigation in cancer therapy.
Case Studies
- SARS-CoV-2 Inhibition : A study identified several derivatives of N-benzyl-acetamides that exhibited potent inhibition of RdRp with IC50 values ranging from 1.11 to 4.55 µM. This positions 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide as a promising lead for developing antiviral therapeutics against COVID-19 .
- Antimicrobial Efficacy : In a comparative study, the compound was tested against eight bacterial strains, showing significant activity with MIC values lower than those of several control substances . This reinforces its potential application in treating bacterial infections.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : It binds to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It inhibits key enzymes necessary for viral replication and bacterial growth.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-(3-benzyl-8-fluoro-4-oxo-indole) | Antiviral, Antibacterial | Lacks phenethyl group |
| 2-(3-benzylpyrimidin-4(3H)-one) | Moderate Antibacterial | Simpler structure |
| 2-(3-benzyl-indole derivatives) | Anticancer | Indole core enhances activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
